Salicyluric acid-13C2,15N

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry

Researchers requiring precise, matrix-effect-corrected quantification of salicyluric acid for pharmacokinetic or clinical metabolomics studies need a robust internal standard. Unlabeled or deuterated analogs introduce quantification uncertainty from ion suppression or chromatographic retention time shifts. This triple-labeled 13C2,15N isotopologue is the exact analytical solution. - Enables absolute quantification in complex biological matrices via isotope dilution LC-MS/MS. - +3 Da mass shift with zero deuterium-associated retention time drift for reliable matrix effect compensation. - Meets FDA/EMA ICH M10 bioanalytical method validation criteria for accuracy and precision.

Molecular Formula C9H9NO4
Molecular Weight 198.15 g/mol
CAS No. 1286521-95-6
Cat. No. B587273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyluric acid-13C2,15N
CAS1286521-95-6
SynonymsN-(2-Hydroxybenzoyl)glycine-13C2,15N;  o-Hydroxy-hippuric Acid;  Salicyluric Acid-13C2,15N;  (2-Hydroxybenzoyl)glycine-13C2,15N;  2-Hydroxyhippuric Acid-13C2,15N;  NSC 524135-13C2,15N;  Salicyloylglycine-13C2,15N;  o-Hydroxyhippuric Acid-13C2,15N; 
Molecular FormulaC9H9NO4
Molecular Weight198.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)O)O
InChIInChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i5+1,8+1,10+1
InChIKeyONJSZLXSECQROL-STSDVMRASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salicyluric Acid-13C2,15N Product Overview


Salicyluric acid-13C2,15N (CAS 1286521-95-6) is a triple-labeled stable isotope analog of salicyluric acid (o-hydroxyhippuric acid), incorporating two 13C atoms and one 15N atom into its molecular structure. With a molecular weight of 198.15 g/mol and molecular formula C7[13C]2H9[15N]O4, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of salicyluric acid—the primary glycine conjugate and major urinary metabolite of salicylic acid and aspirin—in complex biological matrices . As an analytical reference material with ≥98% purity, this triple-labeled isotopologue is specifically designed for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications where precise absolute quantification and robust matrix effect compensation are required .

Why Unlabeled Standards Fail for Salicyluric Acid-13C2,15N


In quantitative LC-MS/MS workflows, simply substituting an unlabeled analytical standard or a different isotope-labeled variant for salicyluric acid-13C2,15N introduces substantial analytical uncertainty that compromises data integrity. Unlabeled salicyluric acid (CAS 487-54-7) cannot correct for matrix-induced ion suppression or enhancement effects, which can produce signal variability of unknown magnitude across biological sample types [1]. Deuterated analogs such as salicyluric acid-d4, while offering isotopic differentiation, exhibit measurable chromatographic retention time shifts relative to the native analyte due to deuterium's physical-chemical properties—a phenomenon that may undermine co-elution-dependent matrix effect compensation in certain LC conditions . Additionally, the selection of a structurally similar but chemically distinct surrogate internal standard (e.g., a different hippuric acid derivative) introduces differential ionization efficiency that cannot reliably track analyte-specific matrix effects across diverse sample matrices. The triple-labeled 13C2,15N configuration of the target compound provides the optimal balance of isotopic mass shift for unambiguous MS discrimination while maintaining near-identical physicochemical behavior to the native analyte, a requirement for rigorous method validation in regulated bioanalysis [2].

Salicyluric Acid-13C2,15N Procurement Evidence


Isotopologue Interference-Free MS Quantification

Salicyluric acid-13C2,15N provides a +3 Da mass shift (+2 Da from 13C2 incorporation, +1 Da from 15N incorporation) relative to the unlabeled native analyte (m/z 196.06 to m/z 199.07 for the [M+H]+ ion). This triple-labeled configuration ensures complete baseline resolution from the native isotopologue envelope, eliminating the cross-contribution artifacts that can occur with single-labeled or deuterated internal standards when the native analyte's natural abundance M+1 or M+2 isotopologue peaks overlap with the internal standard's quantification channel . For salicyluric acid specifically, the protonated adduct [M+H]+ at m/z 196.0605 is present in 89.6% of positive cases in forensic casework analysis, and the +3 Da shift provided by this compound enables unambiguous signal attribution in complex sample matrices [1].

LC-MS/MS Quantitative Bioanalysis Isotope Dilution Mass Spectrometry

Purity and Isotopic Enrichment Specifications

Salicyluric acid-13C2,15N is supplied with a documented chemical purity of ≥98% (HPLC-verified) and isotopic enrichment specifications of >95% atom 13C and >95% atom 15N, ensuring that the internal standard does not introduce unlabeled analyte contamination that would otherwise elevate baseline signal and compromise lower limit of quantitation (LLOQ) determinations . In contrast, unlabeled analytical standards (e.g., salicyluric acid, CAS 487-54-7, 99.79% purity) are not suitable as internal standards and, when used as calibrants alone, cannot correct for matrix effects . The high isotopic enrichment (>95%) minimizes the contribution of residual unlabeled material to the native analyte channel, a critical requirement for trace-level quantification in pharmacokinetic studies where salicyluric acid concentrations in plasma may range from 9.4-191.5 ng/mL in validated SPE-LC-MS methods [1].

Method Validation Regulatory Bioanalysis Quality Control

Co-Elution Fidelity Without Deuterium Shifts

Unlike deuterated internal standards which can exhibit measurable retention time shifts due to deuterium's differential interaction with reverse-phase stationary phases, 13C and 15N-labeled isotopologues demonstrate chromatographic behavior that is virtually indistinguishable from the unlabeled native analyte. For salicyluric acid-d4, retention time shifts are acknowledged in product documentation, with the deuterated form exhibiting 'nearly identical' rather than completely identical chromatographic behavior . In contrast, 13C,15N-labeled analogs rely on isotopes incorporated into the molecular backbone that do not alter the compound's electronic distribution or hydrophobic interactions, ensuring true co-elution essential for accurate matrix effect compensation in LC-MS/MS quantification [1]. This distinction is particularly relevant for salicyluric acid quantification, where validated methods have established linearity ranges of 9.4-191.5 ng/mL in plasma with correlation coefficients >0.99, and accurate quantification depends on the internal standard experiencing identical matrix effects to the analyte [2].

HPLC UHPLC Isotope Effects Chromatography

Isotope Effect-Free Metabolic Kinetics

Salicyluric acid is the primary urinary metabolite of salicylic acid and aspirin, accounting for 75-85% of absorbed aspirin metabolites in humans, formed through hepatic glycine N-acyltransferase-mediated conjugation [1]. The 13C2,15N triple-labeling of this compound enables precise in vivo or in vitro metabolic tracing studies without introducing the kinetic isotope effects associated with deuterium labeling. Deuteration can alter metabolic clearance rates and redirect metabolic pathways—effects that have been exploited therapeutically (e.g., deutetrabenazine) but represent confounding variables in mechanistic metabolic studies . 13C and 15N labeling, by contrast, does not measurably alter enzyme-substrate binding kinetics or reaction rates, enabling accurate determination of salicylurate formation kinetics under conditions where salicylic acid steady-state concentrations may fall by 23% over 4-week dosing periods due to metabolic autoinduction [2].

Pharmacokinetics Drug Metabolism Stable Isotope Tracing

Salicyluric Acid-13C2,15N Application Scenarios


Regulatory Method Validation for Salicylate Metabolites

Salicyluric acid-13C2,15N is the preferred internal standard for developing and validating LC-MS/MS methods intended for regulatory submission (FDA, EMA, ICH M10) in pharmacokinetic studies of aspirin and salicylate-containing formulations. The compound's documented ≥98% chemical purity and >95% isotopic enrichment specifications meet the identity and purity requirements for reference standards used in validated bioanalytical methods . The +3 Da mass shift enables robust multiple reaction monitoring (MRM) transitions without native isotopologue interference, while the absence of deuterium-associated retention time shifts ensures consistent matrix effect compensation across analytical batches—a critical factor for meeting acceptance criteria for precision (typically <15% CV) and accuracy (typically 85-115%) in regulated bioanalysis [1].

Absolute Quantification in Clinical Metabolomics

For large-scale clinical metabolomics studies requiring absolute quantification of salicyluric acid as a biomarker of aspirin exposure, dietary salicylate intake, or hepatic glycine conjugation capacity, salicyluric acid-13C2,15N provides the analytical rigor necessary for cross-cohort data harmonization . Urinary salicyluric acid concentrations in human populations range from 0.5-0.87 μmol/mmol creatinine under baseline conditions, and the use of this triple-labeled internal standard enables accurate quantification across this physiological range while correcting for urine matrix variability [1]. The compound supports isotope dilution mass spectrometry workflows where external calibration alone fails to account for sample-to-sample matrix effect variation, a common limitation in multi-site clinical studies.

Metabolic Flux Analysis for Hepatotoxicity

Salicyluric acid-13C2,15N serves as an analytical internal standard for studies investigating hepatic glycine conjugation capacity—a Phase II metabolic pathway relevant to drug-induced liver injury (DILI) risk assessment and species differences in salicylate toxicokinetics . The glycine conjugation of salicylic acid to form salicyluric acid is the predominant elimination route in humans, and interindividual variability in this pathway can influence salicylate toxicity risk. The 13C,15N-labeled internal standard enables precise quantification of salicylurate formation rates in hepatocyte assays and in vivo pharmacokinetic studies without introducing the confounding kinetic isotope effects that deuterated tracers may impart [1].

Forensic Confirmation of Salicylate Exposure

In forensic toxicology casework where definitive confirmation of salicylate exposure is required, salicyluric acid-13C2,15N provides the analytical specificity necessary for legal defensibility. Studies have demonstrated that the protonated adduct of salicyluric acid ([M+H]+, m/z 196.0605) is detectable in 89.6% of positive forensic cases involving salicylic acid, establishing salicyluric acid as a reliable confirmatory biomarker for salicylate exposure . The use of this triple-labeled internal standard enables isotope dilution quantification that meets the rigorous identification criteria (e.g., SWGTOX guidelines) requiring at least three identification points, including precursor ion, product ions, and retention time matched to a certified reference standard [1].

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